molecular formula C18H20ClN3O2 B2928750 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine CAS No. 861211-55-4

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine

Cat. No.: B2928750
CAS No.: 861211-55-4
M. Wt: 345.83
InChI Key: SBXTWRUTXGYSAB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole ring, a chloropyridine moiety, and a piperazine core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole and chloropyridine precursors. These precursors are then reacted under specific conditions to form the piperazine core. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, often employing continuous flow chemistry and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as binding to specific receptors or enzymes.

  • Medicine: Explored for its therapeutic properties, including potential use in drug development.

  • Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. It may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)piperazine: A closely related compound with a similar structure but lacking the chloropyridine moiety.

  • 4-[(6-Chloro-3-pyridinyl)methyl]piperazine: Another related compound without the benzodioxole group.

This comprehensive overview provides a detailed understanding of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(6-chloropyridin-3-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-18-4-2-15(10-20-18)12-22-7-5-21(6-8-22)11-14-1-3-16-17(9-14)24-13-23-16/h1-4,9-10H,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXTWRUTXGYSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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